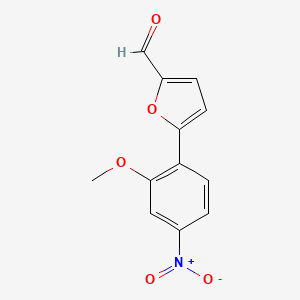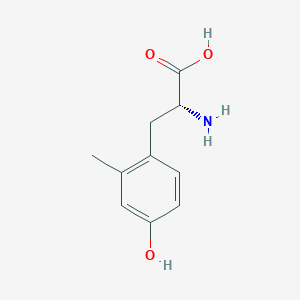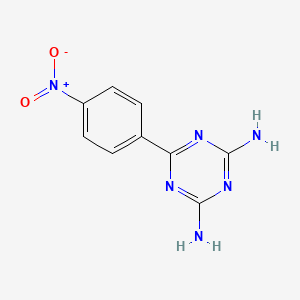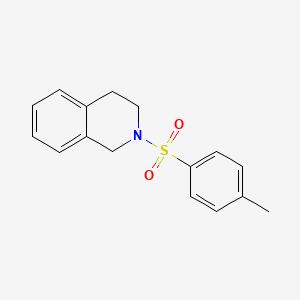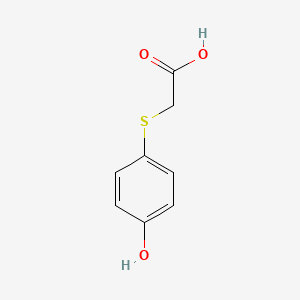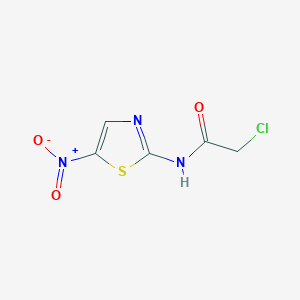
Bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) dithiobis(methylcarbamate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Carbosulfan is synthesized through various methods, including the hydrolysis of its parent compound, carbofuran . During this process, carbosulfan undergoes hydrolysis to form 2,3-dihydro-2,2-dimethyl-7-benzofuranol , which is a 7-phenol metabolite . The exact synthetic pathways and conditions may vary based on the specific application.
Molecular Structure Analysis
The molecular structure of carbosulfan consists of a benzofuran ring system with two methyl groups (2,2-dimethyl) and two carbamate groups. The 2,3-dihydro-2,2-dimethyl-7-benzofuranol moiety plays a crucial role in its biological activity. You can visualize the structure here.
Chemical Reactions Analysis
Carbosulfan can participate in various chemical reactions, including hydrolysis, oxidation, and complexation with metal ions. For instance, it reacts with titanium (Ti) or zirconium (Zr) alkoxides to yield dimers with interesting coordination geometries . Further investigations into its reactivity and transformation pathways are essential.
Physical And Chemical Properties Analysis
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) dithiobis(methylcarbamate) involves the reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranol with methyl isocyanate followed by reaction with carbon disulfide and sodium hydroxide to form the final product.", "Starting Materials": [ "2,3-dihydro-2,2-dimethyl-7-benzofuranol", "Methyl isocyanate", "Carbon disulfide", "Sodium hydroxide" ], "Reaction": [ "Step 1: React 2,3-dihydro-2,2-dimethyl-7-benzofuranol with excess methyl isocyanate in the presence of a catalyst such as triethylamine to form the corresponding methyl carbamate.", "Step 2: Add carbon disulfide to the reaction mixture and stir for several hours to form the dithiocarbamate intermediate.", "Step 3: Add sodium hydroxide to the reaction mixture to hydrolyze the dithiocarbamate intermediate and form the final product, Bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) dithiobis(methylcarbamate).", "Step 4: Purify the product by recrystallization or column chromatography." ] } | |
| 39995-74-9 | |
Formule moléculaire |
C24H28N2O6S2 |
Poids moléculaire |
504.6 g/mol |
Nom IUPAC |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]disulfanyl]-N-methylcarbamate |
InChI |
InChI=1S/C24H28N2O6S2/c1-23(2)13-15-9-7-11-17(19(15)31-23)29-21(27)25(5)33-34-26(6)22(28)30-18-12-8-10-16-14-24(3,4)32-20(16)18/h7-12H,13-14H2,1-6H3 |
Clé InChI |
DWYHXPHZARNFRM-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)SSN(C)C(=O)OC3=CC4=C(C=C3)OC(C4)(C)C)C |
SMILES canonique |
CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)SSN(C)C(=O)OC3=CC=CC4=C3OC(C4)(C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


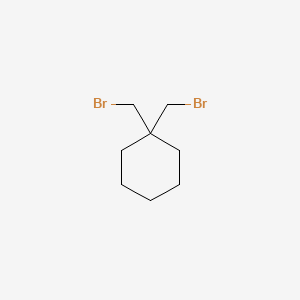
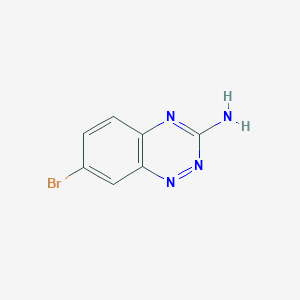
![5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1605299.png)
![2-[(4-methoxybenzoyl)amino]benzoic Acid](/img/structure/B1605301.png)


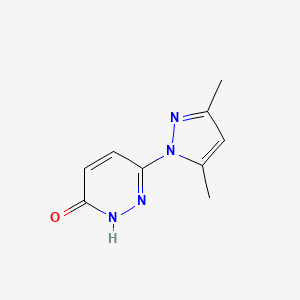
![3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1605309.png)
